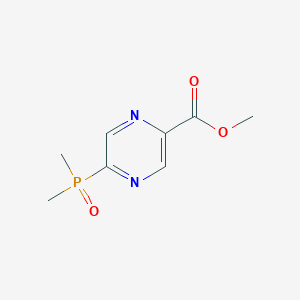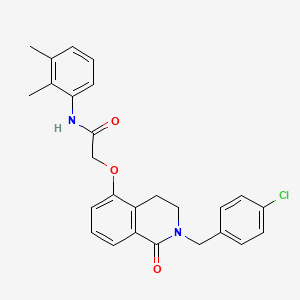![molecular formula C10H14F2O2 B2867673 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid CAS No. 2248364-88-5](/img/structure/B2867673.png)
2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid, also known as MK-9470, is a selective antagonist of the cannabinoid CB1 receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. 1.0]heptanyl)propanoic acid.
Aplicaciones Científicas De Investigación
2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical models. The compound has also been investigated for its potential in the treatment of obesity, addiction, and pain management.
Mecanismo De Acción
2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid selectively binds to the cannabinoid CB1 receptor in the brain, blocking the effects of endocannabinoids. This results in a decrease in the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes such as appetite, pain, mood, and memory.
Biochemical and Physiological Effects
The blockade of the cannabinoid CB1 receptor by 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid has several biochemical and physiological effects. It has been shown to decrease food intake and body weight in preclinical models of obesity. The compound also has anxiolytic and antidepressant effects, possibly through its modulation of the endocannabinoid system. In addition, it has been shown to reduce the rewarding effects of drugs of abuse, suggesting a potential role in addiction treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid has several advantages for lab experiments. It is a highly selective antagonist of the cannabinoid CB1 receptor, which allows for the specific modulation of the endocannabinoid system. The compound has also been shown to have good pharmacokinetic properties, with high brain penetration and a long half-life. However, the use of the compound is limited by its high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for the research on 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid. One potential area of investigation is the role of the compound in the treatment of neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. The compound's effects on pain management and addiction treatment also warrant further study. In addition, the development of more cost-effective and efficient synthesis methods for the compound could facilitate its use in research and potential therapeutic applications.
Conclusion
2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid is a selective antagonist of the cannabinoid CB1 receptor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound's effects on appetite, mood, and addiction suggest a potential role in the treatment of these conditions. Further research is needed to fully elucidate the compound's mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid involves the reaction of 7,7-difluoro-bicyclo[4.1.0]hept-2-ene with ethyl 2-bromoacetate in the presence of a palladium catalyst. The resulting intermediate is then hydrolyzed with potassium hydroxide to yield the final product. The synthesis method has been optimized to produce high yields and purity of the compound.
Propiedades
IUPAC Name |
2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O2/c1-6(8(13)14)9-5-3-2-4-7(9)10(9,11)12/h6-7H,2-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOPDFGPWPQMTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C12CCCCC1C2(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclopentylsulfanyl-1-[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2867593.png)

![5,8-Diazaspiro[2.6]nonane](/img/structure/B2867595.png)

![2-(2-{[5-Tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B2867601.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide](/img/structure/B2867603.png)
![2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride](/img/structure/B2867604.png)

![N-{2,4-dimethyl-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B2867607.png)

![2-Chloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2867612.png)
